

KR-20: A Truncated Powerhouse of the Human Cathelicidin LL-37

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Compound of Interest

Compound Name: LL-37 KR20

Cat. No.: B12381735

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Introduction

The human cathelicidin LL-37 is a crucial effector molecule of the innate immune system, renowned for its broad-spectrum antimicrobial and immunomodulatory activities.^{[1][2]} It is a 37-amino acid peptide derived from the C-terminus of the human cationic antimicrobial protein 18 (hCAP-18).^[1] In vivo, LL-37 is often proteolytically cleaved into smaller fragments, which can exhibit altered or enhanced biological activities.^[3] Among these, KR-20 (residues 18-37 of LL-37) has emerged as a fragment of significant interest, retaining potent antimicrobial properties while offering a smaller, potentially more therapeutically viable scaffold.^{[3][4]} This document provides a comprehensive technical overview of KR-20, summarizing its biological activities, mechanisms of action, and the experimental methodologies used for its evaluation.

Physicochemical Properties and Structure

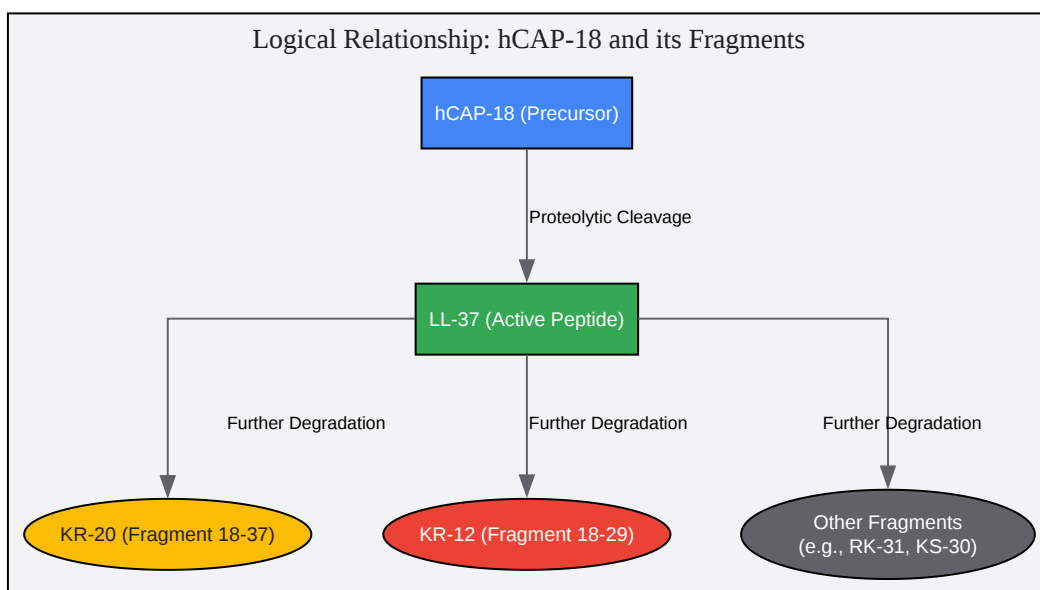
KR-20 is a 20-amino acid peptide fragment corresponding to the C-terminal portion of LL-37. Its sequence is KRIVQRIKDFLRNLVPRTES.^[2] Like its parent peptide, KR-20 is cationic and amphipathic, properties that are critical for its primary mechanism of antimicrobial action: membrane disruption.^{[2][5]} The smallest fragment of LL-37 that retains antimicrobial activity is KR-12 (residues 18-29), indicating that the core bactericidal domain resides within this central helical region, which is fully encompassed by KR-20.^[2] While LL-37 forms a tetrameric structure, KR-20 is also capable of aggregation, a feature lost when the C-terminal is removed.^[3]

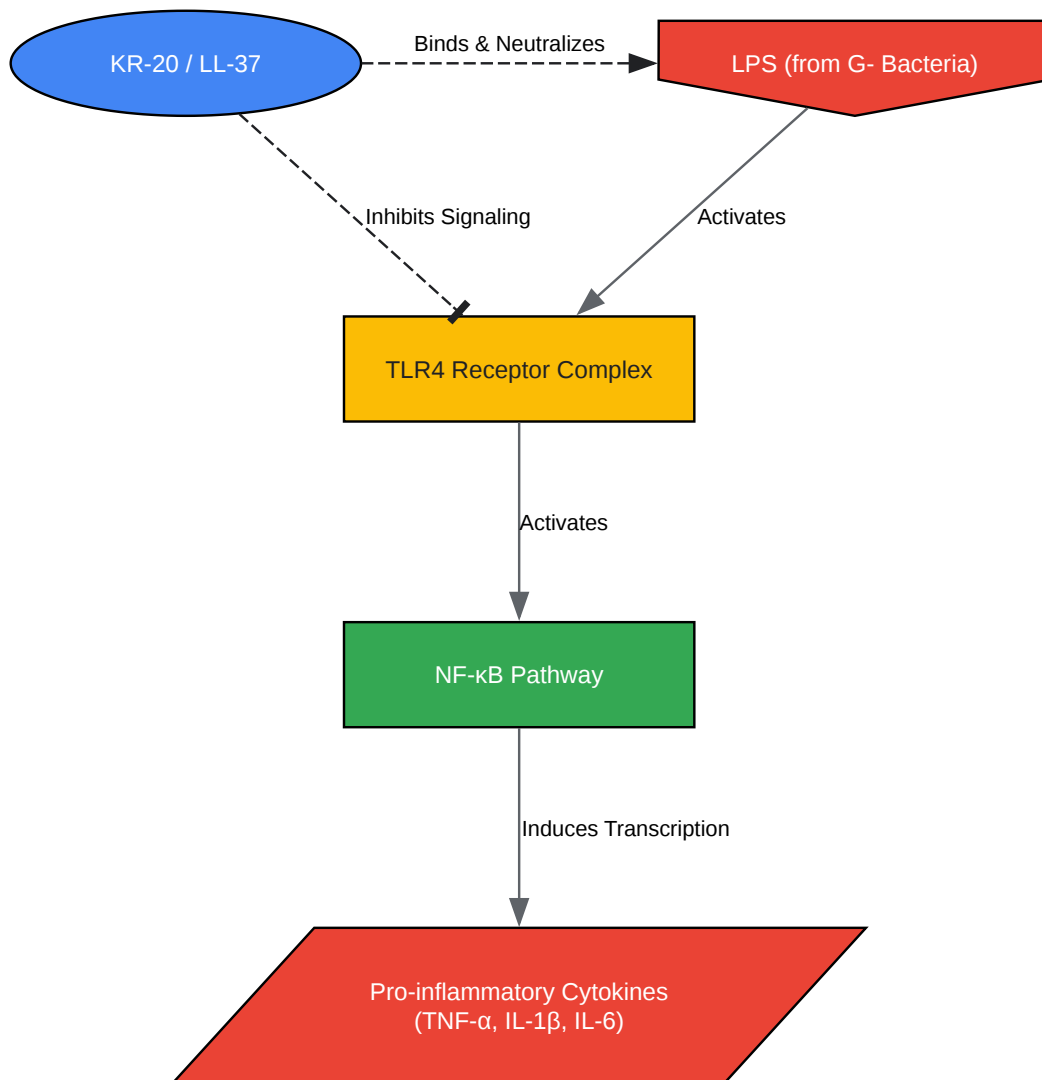
Mechanism of Action

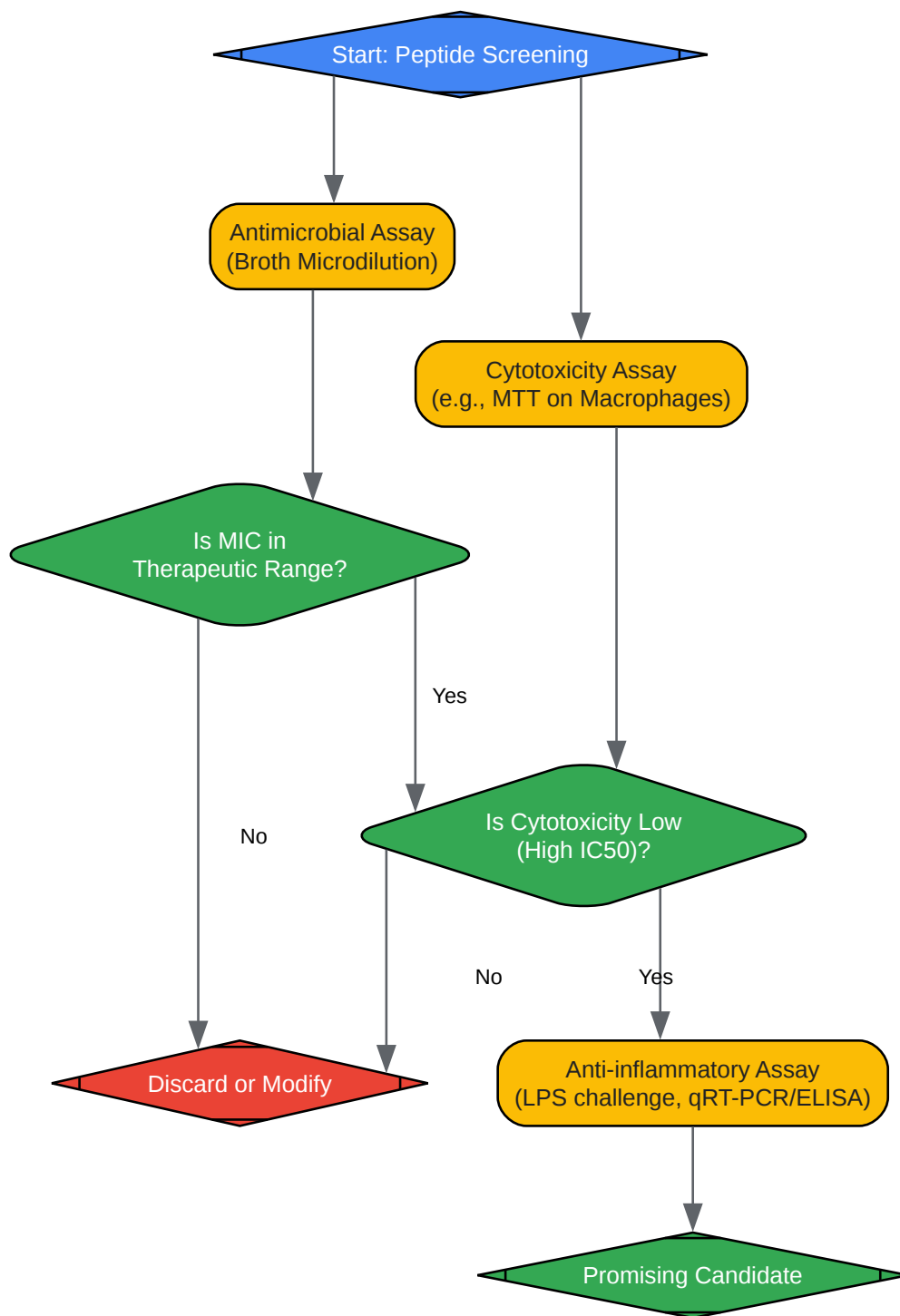
The primary antimicrobial mechanism of KR-20, inherited from LL-37, is the disruption of microbial cell membranes.^{[1][2]} This process is driven by the peptide's physicochemical properties:

- **Electrostatic Interaction:** The net positive charge of KR-20 facilitates its initial binding to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.^[5]
- **Membrane Permeabilization:** Following binding, the peptide inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell lysis.^{[2][3]} This mechanism is often described as operating via a "carpet-like" model.^[3]

Beyond direct membrane lysis, KR-20 can translocate across the membrane to engage with intracellular targets, interfering with essential cellular processes like DNA and RNA synthesis.^[5]







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